Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of functional groups, including a thiadiazole ring, a urea derivative, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Urea Derivative Formation: The 4-fluorophenyl isocyanate is reacted with the thiadiazole derivative to form the urea linkage.
Thioether Formation: The thiadiazole-urea compound is then reacted with a suitable thiol to introduce the thioether linkage.
Acetamido Group Introduction: The resulting compound is further reacted with bromoacetic acid to introduce the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiadiazole derivatives and their interactions with various reagents.
Biology
Biologically, Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural components suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of novel compounds with desirable industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The urea and thiadiazole moieties are known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The fluorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Methyl 4-(2-((5-(3-(4-bromophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Methyl 4-(2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Uniqueness
What sets Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate apart is the presence of the fluorophenyl group, which enhances its biological activity and binding affinity
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4S2/c1-29-16(27)11-2-6-13(7-3-11)21-15(26)10-30-19-25-24-18(31-19)23-17(28)22-14-8-4-12(20)5-9-14/h2-9H,10H2,1H3,(H,21,26)(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLEFBQSGVMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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